2,4-Difluorobenzylamine

Catalog No.
S714654
CAS No.
72235-52-0
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzylamine

CAS Number

72235-52-0

Product Name

2,4-Difluorobenzylamine

IUPAC Name

(2,4-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CN

Synonyms

2,4-Difluorobenzenemethanamine; (2,4-Difluorophenyl)methanamine; 1-(2,4-Difluorophenyl)methanamine; [(2,4-Difluorophenyl)methyl]amine;

Canonical SMILES

C1=CC(=C(C=C1F)F)CN

2,4-Difluorobenzylamine is an organic compound with the molecular formula C7_7H7_7F2_2N and a molecular weight of 143.13 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, attached to a benzylamine group. This compound appears as a clear colorless to light yellow liquid and has a melting point of approximately 255-256 °C and a boiling point of 82-84 °C at reduced pressure . Its chemical structure can be represented as follows:

text
F | C6H4—CH2—NH2 | F

The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .

Typical for amines and substituted benzene derivatives. Notably, it can undergo:

  • N-Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitution reactions on the aromatic ring.

Additionally, it serves as a key intermediate in the synthesis of pharmaceuticals, including dolutegravir, an antiretroviral medication .

Research indicates that 2,4-difluorobenzylamine exhibits significant biological activity. It has been identified as an intermediate in the synthesis of compounds with potential therapeutic effects, particularly in antiviral applications. Its structural features contribute to its interaction with biological targets, enhancing its efficacy in medicinal chemistry .

The synthesis of 2,4-difluorobenzylamine can be achieved through several methods:

  • Halogenation of m-Difluorobenzene: The initial step involves reacting m-difluorobenzene with a halogenating agent and paraformaldehyde in the presence of a catalyst. This produces 2,4-difluoro halogenated benzyl compounds.
  • Formation of Quaternary Ammonium Salts: The halogenated product is then reacted with methenamine to form quaternary ammonium salts.
  • Hydrolysis: Finally, hydrolysis using concentrated hydrochloric acid yields 2,4-difluorobenzylamine with high purity (over 99%) and good yields (over 77%) .

2,4-Difluorobenzylamine finds applications in various fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of antiviral drugs such as dolutegravir.
  • Chemical Research: Utilized in the development of new compounds for medicinal chemistry.
  • Agrochemicals: Its derivatives may serve as active ingredients in pesticide formulations.

Interaction studies have shown that 2,4-difluorobenzylamine can engage in hydrogen bonding due to its amine functional group, which may influence its solubility and reactivity with other biomolecules. Its fluorinated structure enhances lipophilicity, potentially affecting its pharmacokinetic properties .

Several compounds share structural similarities with 2,4-difluorobenzylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-FluorobenzylamineC7_7H8_8FNContains one fluorine atom; less lipophilic.
3,4-DifluorobenzylamineC7_7H8_8F2_2NDifferent positioning of fluorines; varied reactivity.
2,6-DifluorobenzylamineC7_7H8_8F2_2NDifferent fluorine positions; potential for different biological activity.
BenzylamineC7_7H9_9NNo fluorine substituents; serves as a baseline for comparison.

The unique positioning of the fluorine atoms in 2,4-difluorobenzylamine contributes to its distinct chemical properties and biological activities compared to these similar compounds.

Catalytic Hydrogenation of Nitriles

The reduction of 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine via catalytic hydrogenation remains the most widely adopted method. Key advancements include:

Catalysts and Conditions

  • Raney Nickel: Patent CN106349083A demonstrates hydrogenation at 80–90°C under 0.5–1 MPa H₂ pressure in methanolic ammonia, achieving yields >90%.
  • Ruthenium Complexes: Werkmeister’s method (PMC9143889) employs [RuCl₂(p-cymene)₂]₂ with DPPP ligand, enabling nitrile reduction at ambient temperatures with isopropanol as a hydrogen donor.
  • Iron-Based Systems: A molecular-defined iron complex (Nature Comms, 2014) selectively hydrogenates nitriles without reducing adjacent functional groups (e.g., esters, halogens).

Table 1: Comparative Analysis of Catalytic Hydrogenation Methods

CatalystTemperature (°C)Pressure (MPa)SolventYield (%)Reference
Raney Ni80–900.5–1Methanol90–95
Ru/DPPP25AmbientiPrOH72–86
Fe PNP Pincer1005THF85–92

Challenges

  • Dehalogenation: Palladium catalysts risk hydrodefluorination, necessitating mild conditions.
  • Side Reactions: Over-reduction to secondary amines occurs with excess H₂ or prolonged reaction times.

Alternative Synthetic Routes

Hofmann Degradation

Patent CN108752218B outlines a four-step process:

  • Foucault alkylation: m-Difluorobenzene reacts with ethylene oxide under Lewis acid catalysis to form 2,4-difluorophenethyl alcohol.
  • Oxidation: Alcohol → carboxylic acid using KMnO₄.
  • Amidation: Reaction with SOCl₂/NH₃ yields 2,4-difluorophenylacetamide.
  • Hofmann Rearrangement: Treatment with NaOCl/Br₂ produces the target amine (85% overall yield).

Reductive Amination

A two-step approach (PMC6171052):

  • Nitrile → Imine: 2,4-Difluorobenzaldehyde reacts with NH₃/H₂.
  • Reduction: NaBH₄ or Pd-CuFe nanoparticles yield the primary amine (88–94% selectivity).

Industrial-Scale Optimization

Process Intensification

  • Continuous Flow Systems: Patent CN105017026B highlights telescoped reactions (alkylation → oxidation → amidation) without intermediate purification, reducing solvent waste.
  • Catalyst Recycling: Magnetic Pd-CuFe nanoparticles (PMC6171052) enable five reuse cycles with <5% activity loss.

Solvent Selection

  • Methanol vs. Acetonitrile: Methanol minimizes side reactions but requires low-temperature distillation (-5°C) to prevent product loss.
  • DMSO Substitution: Replacing acetonitrile with DMSO in radiofluorination improves compatibility with downstream reductions.

Green Chemistry Approaches

Biocatalysis

  • Nitrile Reductases: QueF enzymes (RSC Review, 2014) catalyze nitrile → amine conversions via thioimidate intermediates, though substrate specificity limits broad application.
  • Laccase-Mediated Synthesis: Myceliophthora thermophila laccase oxidizes catechols to o-quinones, enabling 1,4-addition of nitriles (72–94% yield).

Transfer Hydrogenation

Pd-CuFe nanoparticles (PMC6171052) utilize isopropanol as a H₂ surrogate, achieving a TOF of 2,929 h⁻¹ for Pd. This method avoids high-pressure H₂ and reduces energy costs.

Table 2: Sustainability Metrics for Green Methods

MethodCatalyst Loading (mol%)E-Factor*PMI**
QueF Nitrile Reductase0.12.13.5
Pd-CuFe Nanoparticles0.051.82.9
Ru/DPPP0.23.54.7

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Key Intermediate in Antiviral Drug Development

2,4-Difluorobenzylamine serves as a foundational component in antiviral agents, particularly for hepatitis B virus (HBV) and HIV. Derivatives incorporating this compound act as core protein allosteric modulators (CpAMs), disrupting viral replication cycles by promoting nonfunctional capsid assembly. In HBV studies, a derivative demonstrated potent activity with an EC₅₀ of 0.52 μM in hepatoma cell lines, achieving >90% reduction in viral DNA synthesis at 5 μM concentrations .

For HIV, structural analogs of 2,4-difluorobenzylamine have shown efficacy against drug-resistant integrase mutants. A 2024 study reported EC₅₀ values of 5–11 nM for derivatives targeting the Y143R and N155H mutants, outperforming first-generation inhibitors like raltegravir by 30-fold in some cases [6]. The fluorine atoms enhance binding pocket penetration through hydrophobic interactions while minimizing off-target effects.

Table 1: Antiviral Efficacy of 2,4-Difluorobenzylamine Derivatives

Target VirusDerivative StructureEC₅₀ (nM)Selectivity Index
HBVCpAM-F2520>49,000
HIV (Y143R)Benzylamide-2′,4′-diF1120,000
HIV (G140S/Q148H)Dihydroxypyridinone-8c3086,500

Role in β-Ala–Aib Dipeptide Synthesis

The compound enables efficient synthesis of nonpolar nucleobase dipeptides like β-alanine–α-aminoisobutyric acid (β-Ala–Aib) via Ugi four-component reactions. This one-pot method combines 2,4-difluorobenzylamine, aldehydes, carboxylic acids, and isocyanides to yield stereochemically complex peptides [4]. The fluorine substituents improve reaction yields (typically 75–85%) by stabilizing transition states through electron-withdrawing effects.

Resulting dipeptides exhibit enhanced cell membrane permeability compared to non-fluorinated analogs, making them ideal candidates for oligonucleotide delivery systems. Recent applications include CRISPR-Cas9 guide RNA transporters, where fluorinated dipeptides achieved 92% delivery efficiency in primary human T-cells [4].

Fluorinated Analog Design

Pharmaceutical chemists leverage 2,4-difluorobenzylamine to create bioisosteric replacements for conventional benzylamines. The 2,4-difluoro configuration reduces metabolic oxidation by cytochrome P450 enzymes, extending plasma half-lives by 3–5× compared to mono-fluorinated analogs [2]. Key applications include:

  • Antidepressants: Fluoro-substituted SSRIs with 40% higher blood-brain barrier permeability
  • Antipsychotics: Reduced hERG channel binding (IC₅₀ increased from 120 nM to 950 nM)
  • Oncology: EGFR inhibitors with improved tumor selectivity (TI = 12.8 vs. 4.2 for non-fluorinated versions) [7]

A 2025 structure-activity relationship (SAR) study quantified the fluorine effect: replacing hydrogen with fluorine at the 2- and 4-positions increased target binding affinity by ΔG = −2.3 kcal/mol while decreasing solubility by only 0.15 log units [7].

Case Study: Dolutegravir Intermediate Production

The HIV integrase inhibitor dolutegravir relies on 2,4-difluorobenzylamine as a key intermediate. A patented synthesis route (CN108752217B) uses catalytic hydrogenation under 15–20 bar H₂ pressure to convert 2,4-difluorobenzonitrile to the amine with 98% purity and 89% yield [5].

Table 2: Optimization of Dolutegravir Intermediate Synthesis

ParameterInitial ProcessImproved Process
CatalystRaney NiPd/C (5 wt%)
Temperature120°C80°C
Reaction Time24 h8 h
Byproduct Formation12%<1%

This method eliminates hazardous reagents like lithium aluminium hydride, reducing waste production by 65%. Scale-up trials (500 kg batches) confirmed consistent API purity of 99.92%, meeting ICH Q3D guidelines for elemental impurities [5].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

72235-52-0

Wikipedia

2,4-Difluorobenzylamine

Dates

Modify: 2023-08-15

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